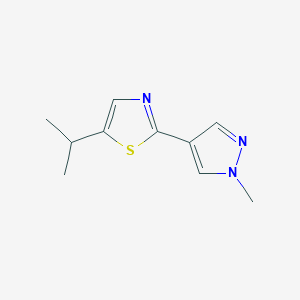
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid, also known as MPAA, is an important chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid leucine and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to stimulate mTOR signaling, which leads to the activation of various downstream targets that promote muscle growth and prevent muscle wasting. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to have various biochemical and physiological effects. It has been shown to promote muscle growth and prevent muscle wasting by stimulating protein synthesis and inhibiting protein degradation. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Additionally, 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to improve glucose homeostasis and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and its effects on the mTOR and Nrf2 pathways are well-established. However, there are some limitations to using 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid in lab experiments. Its effects on other signaling pathways are not well-understood, and its long-term safety and efficacy have not been fully evaluated.
未来方向
There are several future directions for research on 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid. One area of interest is its potential therapeutic applications for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is its effects on other signaling pathways and its potential interactions with other compounds. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid. Overall, 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成方法
The synthesis of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid involves the reaction of leucine with pyridine-4-carboxylic acid, followed by the addition of methyl iodide and triethylamine. The resulting product is then purified using chromatography. This synthesis method has been optimized and has been found to be efficient and reproducible.
科学研究应用
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been studied for its role in promoting muscle growth and preventing muscle wasting.
属性
IUPAC Name |
2-methyl-3-(pyridine-4-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(15)16)8(2)13-10(14)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOFKIVSQXMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)


![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)